

# Application Notes and Protocols: Europium Sulfide (EuS) in Spintronic Devices

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Europium sulfide*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Europium Sulfide (EuS)** is a ferromagnetic semiconductor that has garnered significant interest for its unique properties and potential applications in the field of spintronics.[1][2] Key characteristics of EuS include a large magnetic moment of 7  $\mu\text{B}$  per Eu ion, a wide bandgap of approximately 1.65 eV, and its function as a magnetic insulator.[1][3] These properties make it an excellent candidate for generating highly spin-polarized currents. A primary challenge for its practical application is its low Curie temperature (TC) of around 16.6 K, below which it exhibits ferromagnetic ordering.[2][4] Despite this limitation, research into EuS-based heterostructures and devices continues to pave the way for next-generation spintronic technologies.[4]

## Key Applications in Spintronics

### Spin Filter Tunnel Junctions

The most prominent application of EuS in spintronics is its use as a spin filter.[5][6] In a magnetic tunnel junction (MTJ), an insulating EuS layer acts as a tunnel barrier between two electrodes. Below its TC, the conduction band of EuS undergoes Zeeman splitting, creating two different barrier heights for spin-up and spin-down electrons.[7][8] This results in a spin-dependent tunneling probability, where one spin orientation is preferentially filtered, leading to a highly spin-polarized current.[5][8] This "spin filter effect" can produce magnetoresistance values exceeding 100%, indicating near-perfect spin filtering efficiency.[9]

## Proximity-Induced Magnetism in Heterostructures

When EuS is placed in close proximity with non-magnetic materials, such as graphene or topological insulators, it can induce a strong magnetic exchange field (MEF) in the adjacent layer.[\[3\]](#)[\[10\]](#)

- **Graphene/EuS Devices:** In graphene/EuS heterostructures, the induced MEF can be substantial ( $>14$  T), leading to a ferromagnetic state in the graphene.[\[3\]](#)[\[10\]](#) This allows for the efficient control and modulation of spin currents in graphene, which is critical for developing future spin logic and memory devices based on 2D materials.[\[3\]](#)[\[10\]](#) This proximity effect enhances spin signals by orders of magnitude.[\[3\]](#)
- **Integration with Silicon:** EuS thin films can be grown on silicon substrates, opening a pathway for integrating spintronic functionalities with conventional semiconductor technology.[\[5\]](#)[\[11\]](#) These EuS/Si heterostructures are investigated for their potential as spin-filter tunnel contacts to efficiently inject spin-polarized carriers into silicon, a crucial step for developing silicon-based spintronic devices.[\[5\]](#)[\[12\]](#)

## Magnon Transport

As a ferromagnetic insulator, EuS is an ideal platform for studying and utilizing magnons (quanta of spin waves) to transport spin information without the movement of charge carriers, which minimizes energy dissipation. Recent studies have demonstrated that magnon currents can be thermally generated and propagated in thin films of EuS, with a measured magnon diffusion length of approximately 140 nm.[\[13\]](#) This opens up possibilities for EuS in the emerging field of magnonics.[\[13\]](#)

## Data Presentation: Performance and Properties

Quantitative data from various studies on EuS-based devices are summarized below for comparative analysis.

Table 1: Performance of EuS-Based Spintronic Devices

Device Structure	Key Parameter	Reported Value	Operating Temperature	Reference
Si/SiO <sub>2</sub> /Ta/Al/EuS/Gd	Spin Filter Injection Magnetoresistance (SFIM)	>100% (up to 130%)	2 K	[9]
Graphene/EuS	Magnetic Exchange Field (MEF)	>14 T	4.2 K	[3][10]
EuS/GaAs Heterojunction	Conduction Band Zeeman Splitting	0.48 ± 0.12 eV	5 K	[7]
Au/EuS/Al Tunnel Junction	Electron-Spin Polarization (P)	up to 80%	Not Specified	[8]

| Co/EuS Multilayers | Magnetic Moment of EuS | Comparable to bulk Ni | Room Temperature | [4] |

Table 2: Material Properties of **Europium Sulfide** (EuS)

Property	Value	Reference
Crystal Structure	Rock salt (fcc)	[5]
Curie Temperature (TC)	~16.6 K (bulk)	[2][4]
Magnetic Moment	~7 μB per Eu ion	[2][3]

| Band Gap (E<sub>g</sub>) | ~1.65 eV |[1][3] |

## Experimental Protocols

### Protocol 1: Fabrication of a Ta/Al/EuS/Gd Spin Filter Device

This protocol describes the fabrication of a spin filter tunnel junction using sputtering techniques, based on methodologies reported in the literature.[\[9\]](#)

### 1. Substrate Preparation:

- Begin with oxidized Si(100) wafers as the substrate.
- Clean the substrates using a standard solvent cleaning procedure (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath.
- Dry the substrates with high-purity nitrogen gas.

### 2. Thin Film Deposition (UHV Sputtering):

- Transfer the cleaned substrates into an ultrahigh vacuum (UHV) sputtering chamber with a base pressure in the low  $10^{-10}$  Torr range.[\[5\]](#)
- Use in situ shadow masks to define the device geometry.
- Deposit the layers sequentially: a. Ta Adhesion Layer: Deposit a 5 nm Tantalum layer at ambient temperature. b. Al Electrode: Deposit a 3 nm Aluminum layer at ambient temperature. c. EuS Tunnel Barrier: Heat the substrate to 300°C.[\[5\]](#) Deposit a 5 nm **Europium Sulfide** layer from a EuS source. Maintaining this elevated temperature is crucial for the quality of the EuS barrier. d. Gd Analyzer: Cool the substrate back to ambient temperature. Deposit a 15 nm Gadolinium layer. e. Capping Layer (Optional but Recommended): Deposit a protective capping layer (e.g., 20 nm  $\text{Al}_2\text{O}_3$ ) to prevent oxidation upon exposure to air.[\[12\]](#)

### 3. Device Finalization:

- Remove the sample from the deposition chamber.
- Use wire bonding to establish electrical contacts for measurement.

## Protocol 2: Growth of Polycrystalline EuS Thin Films on Si(001)

This protocol outlines the growth of EuS thin films directly on silicon substrates via e-beam evaporation in UHV, a common method for creating EuS/Si heterostructures.[\[5\]](#)[\[12\]](#)

### 1. Substrate Preparation (Ex Situ):

- Start with (001) oriented Silicon wafers.

- Perform wet chemical etching in a hydrofluoric acid (HF) solution to remove the native oxide layer and create a hydrogen-passivated surface.[\[5\]](#)[\[12\]](#)

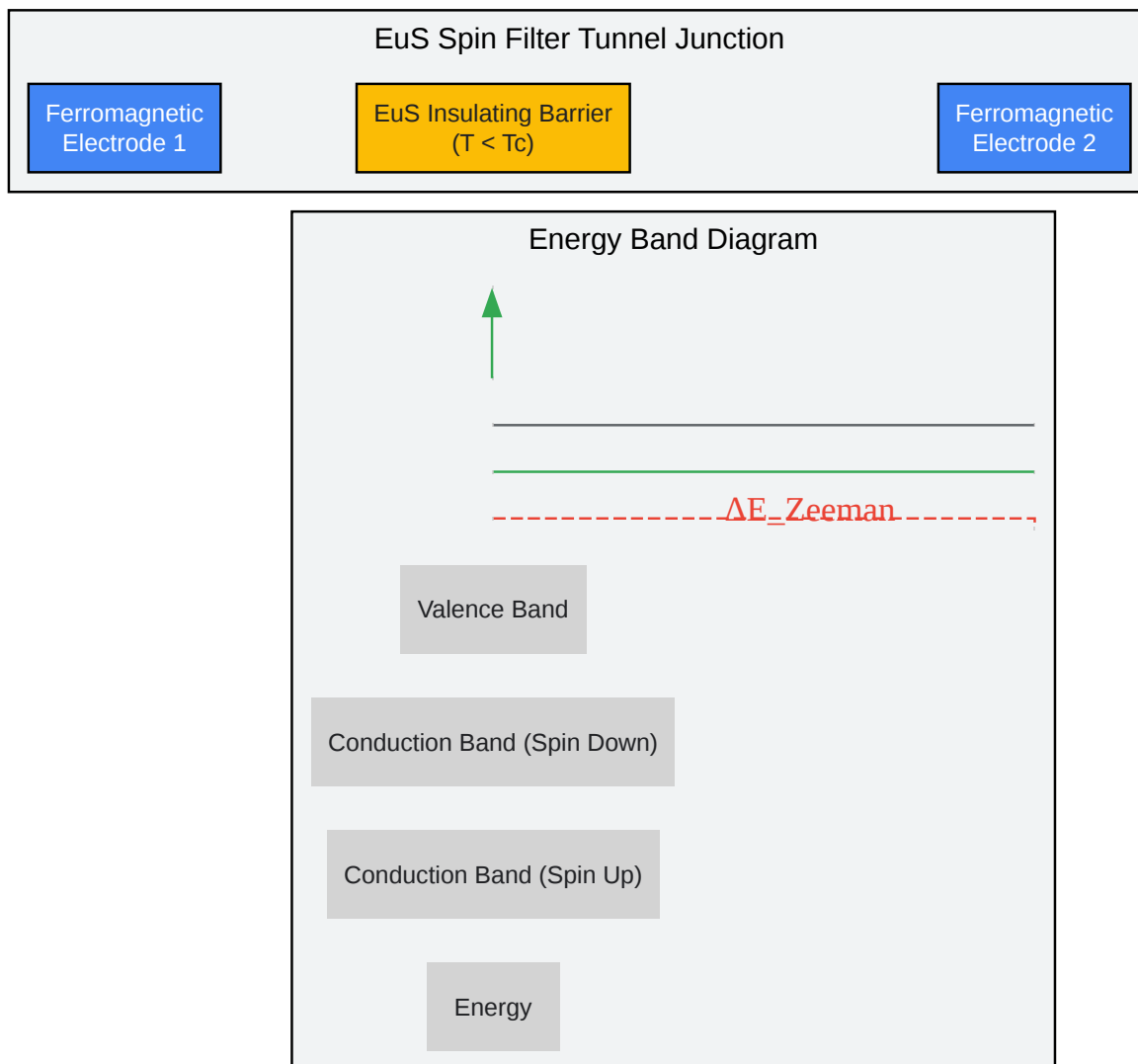
## 2. Growth Procedure (In Situ UHV):

- Immediately introduce the cleaned Si(001) substrate into a UHV chamber (base pressure  $< 5 \times 10^{-10}$  Torr).
- Heat the substrate in situ to 300°C for outgassing to remove any residual adsorbates.[\[5\]](#)[\[12\]](#)
- Allow the substrate to cool to the desired deposition temperature (e.g., room temperature for polycrystalline films).[\[5\]](#)
- Use an e-beam evaporator to deposit EuS from a high-purity EuS source material. The film thickness can be monitored using a quartz crystal microbalance.
- Films with thicknesses ranging from 1 nm to 15 nm have been successfully grown.[\[11\]](#) Note that the Curie temperature can be thickness-dependent for very thin films ( $< 3$  nm).[\[12\]](#)

## 3. Capping and Characterization:

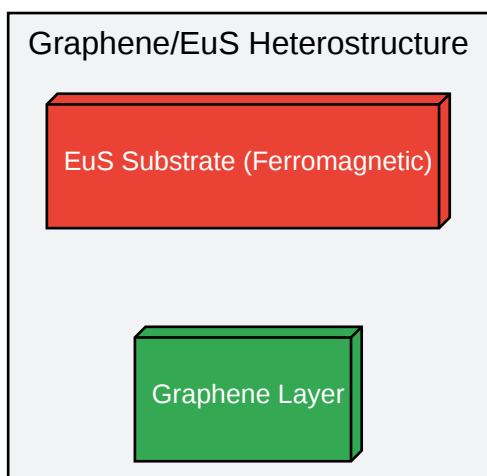
- To prevent oxidation, cap the EuS film with a protective layer like Al<sub>2</sub>O<sub>3</sub> (20 nm) before removing it from the UHV system.[\[12\]](#)
- The structural properties can be characterized ex situ using X-ray diffraction (XRD), which should confirm the rock salt crystal structure of EuS.[\[5\]](#)
- Magnetic properties can be measured using a SQUID magnetometer.

# Mandatory Visualizations

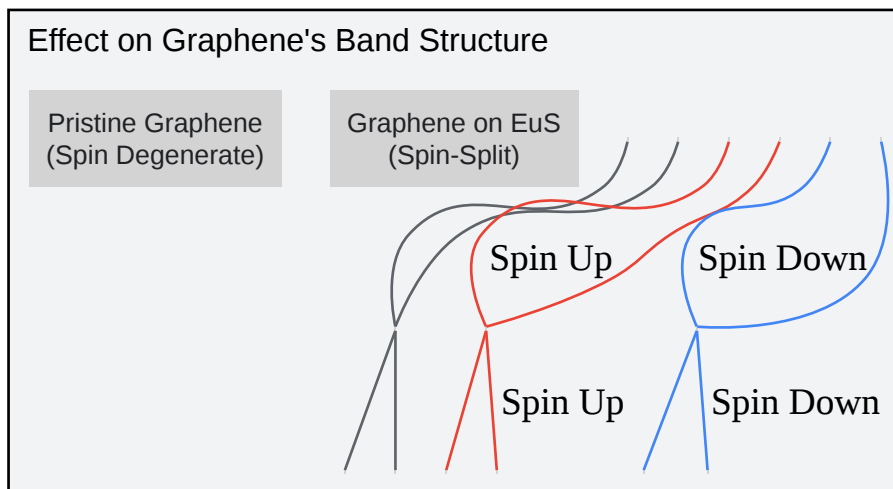


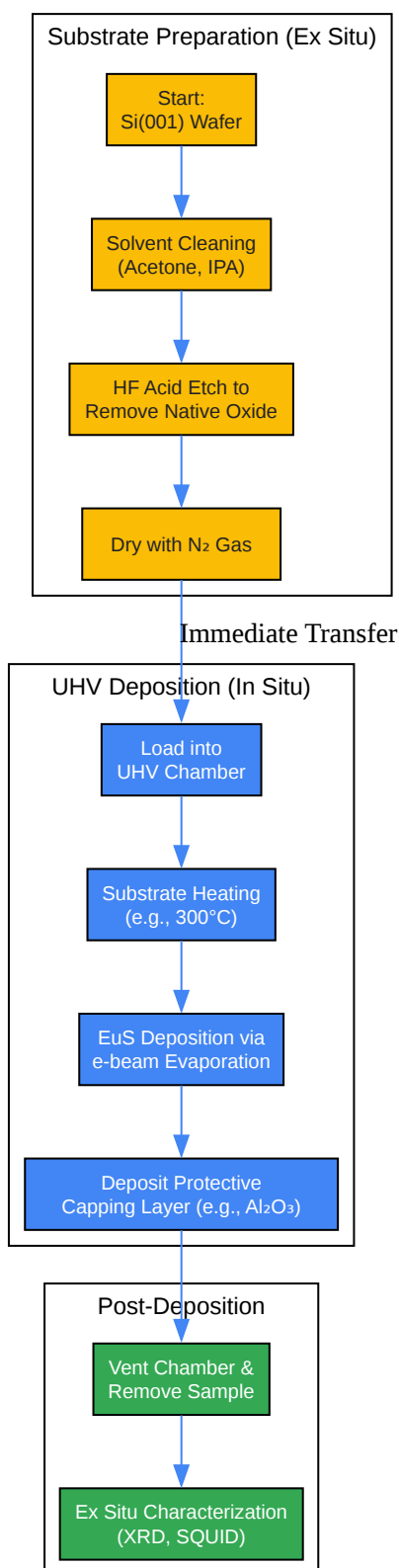
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Caption: Principle of the EuS spin filter effect in a magnetic tunnel junction.



Magnetic Proximity  
Induces Exchange Field





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